molecular formula C22H18Cl2N2O3S B12399517 Usp28-IN-4

Usp28-IN-4

Cat. No.: B12399517
M. Wt: 461.4 g/mol
InChI Key: FZNJOQKABIINMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Usp28-IN-4 is a potent inhibitor of ubiquitin-specific protease 28 (USP28), a deubiquitinating enzyme that plays a crucial role in regulating protein stability by removing ubiquitin from target proteins. This compound has shown significant potential in cancer research due to its ability to down-regulate the cellular levels of c-Myc, a well-known oncoprotein .

Preparation Methods

The synthesis of Usp28-IN-4 involves several steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Usp28-IN-4 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are intermediates that lead to the final this compound compound.

Scientific Research Applications

Usp28-IN-4 has several scientific research applications, particularly in the fields of:

Mechanism of Action

Usp28-IN-4 exerts its effects by inhibiting the activity of ubiquitin-specific protease 28. This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The primary molecular target of this compound is the c-Myc oncoprotein, which is stabilized by USP28. By inhibiting USP28, this compound promotes the degradation of c-Myc, thereby reducing its oncogenic effects .

Comparison with Similar Compounds

Usp28-IN-4 is unique in its high selectivity for USP28 over other deubiquitinating enzymes such as USP2, USP7, USP8, USP9x, UCHL3, and UCHL5 . Similar compounds include:

These compounds share some similarities in their mechanisms of action but differ in their selectivity and potency.

Properties

Molecular Formula

C22H18Cl2N2O3S

Molecular Weight

461.4 g/mol

IUPAC Name

2-chloro-N-[4-chloro-3-(2,3-dihydro-1H-isoindol-5-yl)phenyl]-4-methylsulfonylbenzamide

InChI

InChI=1S/C22H18Cl2N2O3S/c1-30(28,29)17-5-6-18(21(24)10-17)22(27)26-16-4-7-20(23)19(9-16)13-2-3-14-11-25-12-15(14)8-13/h2-10,25H,11-12H2,1H3,(H,26,27)

InChI Key

FZNJOQKABIINMG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC4=C(CNC4)C=C3)Cl

Origin of Product

United States

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